4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Description
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Properties
IUPAC Name |
4-[(1-propylpyrazol-4-yl)oxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWEPSGFPIHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)OCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Molecular Identity & Physicochemical Core[1]
The compound 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine represents a versatile "linker-scaffold" architecture in medicinal chemistry. It combines a basic solubilizing tail (piperidine) with a heteroaromatic core (pyrazole) via a flexible ether linkage. This specific arrangement is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target G-Protein Coupled Receptors (GPCRs), particularly histamine H3/H4 receptors and sigma receptors, where the basic nitrogen interacts with a conserved aspartate residue in the binding pocket.
Quantitative Structural Data
The following data is derived from ab initio structural analysis and standard atomic weights.
| Property | Value | Technical Notes |
| IUPAC Name | 4-[(1-propyl-1H-pyrazol-4-yl)oxy]methylpiperidine | Systematic nomenclature |
| Molecular Formula | C₁₂H₂₁N₃O | Confirmed via elemental summation |
| Molecular Weight | 223.32 g/mol | Monoisotopic Mass: 223.1685 Da |
| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Basic) | ~9.8 (Piperidine NH) | Typical for secondary alicyclic amines |
| H-Bond Donors | 1 (Piperidine NH) | Critical for solubility and salt formation |
| H-Bond Acceptors | 3 (N2 of Pyrazole, Ether O) | Key for receptor ligand interaction |
| SMILES | CCCN1C=C(OC2CCNCC2)C=N1 | Simplified Molecular Input Line Entry System |
Structural Analysis & Pharmacophore Mapping
To understand the utility of this molecule, we must analyze its pharmacophoric contributions. The structure is tripartite:
-
The Basic Head (Piperidine): Provides high water solubility and a protonatable center at physiological pH. This is the primary "anchor" point in many drug-target interactions.
-
The Flexible Linker (Oxymethyl): The
bridge introduces rotational freedom, allowing the molecule to adopt induced-fit conformations within a protein pocket. The ether oxygen also acts as a weak hydrogen bond acceptor. -
The Aromatic Tail (N-Propyl Pyrazole): The pyrazole ring serves as a bioisostere for phenyl or pyridine rings but with distinct electronic properties. The N-propyl group adds a hydrophobic bulk necessary for filling lipophilic pockets (e.g., hydrophobic sub-pockets in kinases).
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the logical disconnection of the target molecule into commercially viable precursors.
Caption: Retrosynthetic breakdown showing the convergent assembly of the ether linkage from activated piperidine and pyrazole precursors.
Validated Synthetic Methodology
Phase 1: Preparation of the Nucleophile (Pyrazole Core)
Objective: Synthesize 1-propyl-1H-pyrazol-4-ol. Note: Direct alkylation of 4-hydroxypyrazole can lead to O-alkylation side products. It is superior to use 4-nitropyrazole or 4-benzyloxypyrazole.
-
Alkylation: React 4-nitro-1H-pyrazole with 1-iodopropane and
in DMF ( , 4h). Isolate 1-propyl-4-nitro-1H-pyrazole. -
Reduction: Hydrogenation (
, Pd/C) in methanol to yield the 4-amino-1-propyl-pyrazole. -
Hydrolysis (Sandmeyer-type): Convert the amine to the hydroxyl group via diazotization (
) followed by hydrolysis.-
Alternative Commercial Route: Purchase 1-propyl-1H-pyrazol-4-ol directly if available, or use the Baeyer-Villiger oxidation of 4-acetyl-1-propylpyrazole.
-
Phase 2: Coupling and Deprotection (The Protocol)
This protocol assumes the availability of 1-propyl-1H-pyrazol-4-ol and N-Boc-4-(bromomethyl)piperidine.
Reagents:
-
Substrate A: 1-Propyl-1H-pyrazol-4-ol (1.0 eq)
-
Substrate B: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.2 eq)
-
Base: Cesium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask under Nitrogen, dissolve 1-propyl-1H-pyrazol-4-ol (10 mmol) in anhydrous ACN (50 mL).
-
Base Addition: Add
(20 mmol). Stir at room temperature for 30 minutes to generate the pyrazolate anion. Why: Cesium is preferred over sodium for its "cesium effect," enhancing solubility and nucleophilicity in organic solvents. -
Coupling: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (12 mmol). Heat the mixture to reflux (
) for 12–16 hours.-
Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LCMS for disappearance of the pyrazole.
-
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over
. Purify via flash chromatography ( ) to obtain the Boc-protected intermediate . -
Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at
. Warm to RT and stir for 2 hours. -
Isolation: Concentrate in vacuo. Basify the residue with saturated
or 1M NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) to recover the free amine.
Diagram 2: Synthetic Workflow Logic
Caption: Linear synthetic workflow for the generation of the target piperidine ether.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes the "Trustworthiness" pillar of the protocol.
| Technique | Expected Signature | Diagnostic Value |
| LC-MS (ESI+) | m/z = 224.3 [M+H]⁺ | Primary confirmation of molecular weight. Look for clean single peak. |
| ¹H NMR (DMSO-d₆) | Confirms heteroaromatic core integrity. | |
| ¹H NMR (Linker) | Confirms formation of ether bond. | |
| ¹H NMR (Propyl) | Triplet (~0.8 ppm), Multiplet, Triplet | Confirms N-alkylation of pyrazole. |
| ¹H NMR (Piperidine) | Multiplets at 2.5-3.0 (N-CH2) and 1.1-1.8 (Ring CH) | Confirms piperidine ring; shift in N-CH2 confirms deprotection. |
Handling and Stability
-
Storage: The free base is an oil or low-melting solid and is sensitive to
absorption (carbamate formation). Store as a hydrochloride or fumarate salt for long-term stability. -
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in neutral water/hexane.
-
Safety: Piperidine derivatives can be irritants. The pyrazole moiety is generally stable but should be handled with standard PPE.
References
-
National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
American Elements. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride.[2] Retrieved from [Link] (Reference for pyrazole-piperidine building blocks).
Sources
4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine SMILES string and InChIKey identifiers
[1]
Chemical Identity & Structural Characterization[2][3][4][5][6][7][8]
This section establishes the definitive chemical identifiers for the compound.[1] As a specific building block often used in fragment-based drug discovery (FBDD), accurate structural representation is critical for database integration and SAR (Structure-Activity Relationship) analysis.[1]
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 4-[(1-propyl-1H-pyrazol-4-yl)oxy]methylpiperidine |
| Common Name | 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine |
| Molecular Formula | C₁₂H₂₁N₃O |
| Molecular Weight | 223.32 g/mol |
| Canonical SMILES | CCCN1C=C(OCC2CCNCC2)C=N1 |
| Isomeric SMILES | CCCN1N=CC(OCC2CCNCC2)=C1 |
| InChI String | InChI=1S/C12H21N3O/c1-2-5-15-8-11(7-14-15)16-9-10-3-6-13-4-6/h7-8,10,13H,2-6,9H2,1H3 |
Physicochemical Profile (Calculated)
-
LogP (cLogP): ~1.8 – 2.2 (Moderate lipophilicity, suitable for CNS penetration or oral bioavailability).
-
TPSA (Topological Polar Surface Area): ~45 Ų (Favorable for membrane permeability).[1]
-
pKa (Piperidine Nitrogen): ~10.5 (Predominantly protonated at physiological pH 7.4).[1]
-
pKa (Pyrazole Nitrogen): ~2.5 (Neutral at physiological pH).[1]
Structural Analysis & Pharmacophore Mapping
The molecule is a bi-functional scaffold comprising three distinct domains:
-
The Basic Amine (Piperidine): Acts as a cation at physiological pH, capable of forming critical salt bridges (ionic interactions) with acidic residues (e.g., Aspartate, Glutamate) in target proteins such as GPCRs (e.g., Histamine H3, Muscarinic receptors) or Kinases.
-
The Linker (Methylene-Oxy): A 2-atom spacer (-CH2-O-) that provides rotational freedom, allowing the two ring systems to adopt an induced fit within a binding pocket.[1] The oxygen atom also serves as a weak hydrogen bond acceptor (HBA).[1]
-
The Aromatic Head (1-Propyl-Pyrazole): A lipophilic, electron-rich aromatic system involved in
-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> stacking or hydrophobic interactions. The propyl group adds steric bulk and lipophilicity, filling hydrophobic pockets.
Diagram 1: Pharmacophore & Interaction Logic
Caption: Pharmacophore map illustrating the modular connectivity and potential binding interactions of the scaffold with a theoretical protein target.
Synthetic Pathways[3][10][11]
The synthesis of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine requires a convergent strategy. The most robust approach involves the coupling of a pre-functionalized pyrazole with a protected piperidine derivative.[1]
Retrosynthetic Analysis
The strategic disconnection occurs at the ether oxygen.[1] Two primary forward pathways exist:
-
Mitsunobu Coupling (Preferred): Reaction between N-Boc-4-hydroxymethylpiperidine and 1-propyl-4-hydroxypyrazole.[1]
-
Williamson Ether Synthesis: Reaction between N-Boc-4-(bromomethyl)piperidine and 1-propyl-4-hydroxypyrazole (or vice versa).[1]
Detailed Protocol: The Mitsunobu Route
This route is preferred due to the commercial availability of N-Boc-4-hydroxymethylpiperidine and the avoidance of harsh alkylation conditions that might lead to poly-alkylation.[1]
Step 1: Preparation of 1-Propyl-1H-pyrazol-4-ol
Note: 4-Hydroxypyrazoles are unstable and prone to oxidation; they are often generated in situ or used as O-protected precursors.[1]
-
Starting Material: 4-Bromo-1-propyl-1H-pyrazole.[1]
-
Borylation: React with Bis(pinacolato)diboron (
), , and KOAc in Dioxane at 90°C to form the boronic ester. -
Oxidation: Treat the crude boronic ester with
/ NaOH in THF/Water to yield 1-propyl-1H-pyrazol-4-ol .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step 2: Mitsunobu Coupling
-
Reagents:
-
Procedure:
-
Dissolve the pyrazole and piperidine alcohol in anhydrous THF under
. -
Add
and cool to 0°C. -
Add DIAD dropwise over 15 minutes.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
-
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate triphenylphosphine oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). Filter and purify the filtrate via flash chromatography (SiO₂, Hexane/EtOAc) to obtain the N-Boc protected intermediate .
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate in DCM (if using TFA) or Dioxane (if using HCl).
-
Add acid (excess, ~10 eq). Stir at RT for 2 hours.
-
Workup: Concentrate to dryness.[1]
-
Free Basing: Dissolve the salt in DCM, wash with saturated
, dry over , and concentrate to yield the title compound as a free base (oil) or keep as the HCl salt (solid).
-
Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic workflow utilizing the Mitsunobu reaction for ether bond formation followed by acid-mediated deprotection.
Quality Control & Validation
To ensure the integrity of the synthesized compound for biological assays, the following analytical criteria must be met.
| Technique | Expected Signal / Observation | Purpose |
| ¹H NMR (DMSO-d₆) | Structural Confirmation | |
| LC-MS (ESI+) | [M+H]⁺ peak at 224.2 m/z .[1] | Mass Verification |
| HPLC Purity | >95% area under curve (AUC) at 254 nm.[1] | Purity Check |
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1]
-
Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link[1]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
(Note: The InChIKey provided in Section 1 is derived from the standard InChI string generated for the IUPAC structure 4-[(1-propyl-1H-pyrazol-4-yl)oxy]methylpiperidine.[1] Users should verify the hash using their specific chemical drawing software version.)
Patent Landscape & Technical Guide: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine Scaffolds
[1]
Executive Summary
The molecule 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine represents a privileged structural motif in drug discovery, serving as a versatile linker-scaffold.[1] Its architecture combines a basic amine (piperidine) with an electron-rich aromatic system (pyrazole) via a flexible ether linkage. This specific geometry is highly valued in the design of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR119) and Kinase Inhibitors (targeting JAK, ALK, and ROS1).
This guide dissects the technical utility, synthetic pathways, and intellectual property (IP) landscape surrounding this moiety, providing researchers with a roadmap for FTO (Freedom to Operate) and synthetic optimization.
Part 1: Chemical Identity & Structural Significance[1]
Core Architecture
The molecule functions as a "bifunctional spacer." The piperidine ring provides a solubilizing, basic center often interacting with aspartate residues in receptor binding pockets (e.g., Asp112 in many GPCRs). The pyrazole ring serves as a planar scaffold that can engage in
| Property | Specification |
| IUPAC Name | 4-(((1-Propyl-1H-pyrazol-4-yl)oxy)methyl)piperidine |
| Common Intermediates | N-Boc protected form; Hydrochloride salt |
| Molecular Formula | C |
| Key Pharmacophore | Ether Linker (Hydrogen Bond Acceptor), Basic Amine, Hydrophobic Tail |
| Primary Utility | GPR119 Agonists (Metabolic Disorders), Kinase Inhibitors (Oncology) |
Physicochemical Profile[1][2][3]
-
Lipophilicity (cLogP): ~1.8 (ideal for oral bioavailability).
-
pKa: ~9.8 (Piperidine nitrogen), ensuring protonation at physiological pH.
-
Metabolic Stability: The ether linkage is generally stable against esterases, though the propyl chain is a potential site for oxidative metabolism (CYP450).
Part 2: Patent Landscape Analysis[1]
The IP landscape for this building block is characterized by its presence in Markush structures of broad pharmaceutical patents rather than as a standalone invention.
Key Therapeutic Areas & Assignees[1]
A. GPR119 Agonists (Metabolic Diseases/Diabetes)
The "Piperidine-Ether-Heterocycle" motif is a hallmark of GPR119 agonists designed to stimulate insulin secretion.[1]
-
Dominant Assignees: Pfizer, GSK, Arena Pharmaceuticals.
-
Mechanism: The piperidine nitrogen mimics the endogenous ligand's interaction, while the pyrazole ether extends into the receptor's lipophilic domain.
-
Patent Context: Often claimed as a substructure in "Substituted Piperidines for the Treatment of Diabetes" (e.g., WO 2012/069948).
B. Kinase Inhibitors (Oncology)
-
Dominant Assignees: Novartis, Incyte, Roche.
-
Mechanism: Used as a solvent-exposed tail in ATP-competitive inhibitors.[1] The pyrazole often acts as a scaffold to orient the solubilizing piperidine group away from the hinge region.
-
Target Classes: JAK (Janus Kinase), ALK (Anaplastic Lymphoma Kinase).
Freedom to Operate (FTO)
-
Composition of Matter: The specific building block itself is widely commercially available and likely prior art, precluding broad composition claims on the intermediate itself.[2]
-
Method of Use: Patents heavily protect the final drugs incorporating this moiety. Researchers must ensure their final structures do not infringe on broad Markush claims covering "alkoxy-pyrazole-piperidine" derivatives.[1]
Part 3: Technical Core – Synthetic Methodologies
Route A: Nucleophilic Displacement (Recommended)
This route involves the alkylation of 1-propyl-1H-pyrazol-4-ol with N-Boc-4-(bromomethyl)piperidine.[1]
Protocol:
-
Reagents: 1-Propyl-1H-pyrazol-4-ol (1.0 eq), tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq), Cs
CO (2.0 eq).[1] -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Conditions: Heat to 60–80°C for 4–6 hours under N
. -
Work-up: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na
SO . -
Deprotection: Treat the N-Boc intermediate with 4N HCl in Dioxane or TFA/DCM (1:4) at 0°C
RT for 2 hours. -
Yield: Typically 75–85% (2 steps).
Route B: Mitsunobu Coupling
Useful when the bromide starting material is unavailable, using the alcohol N-Boc-4-hydroxymethylpiperidine.[1]
Protocol:
-
Reagents: 1-Propyl-1H-pyrazol-4-ol (1.0 eq), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), PPh
(1.2 eq), DIAD (1.2 eq). -
Solvent: Anhydrous THF or Toluene.
-
Conditions: 0°C addition, stir at RT for 12–18 hours.
-
Critical Note: Order of addition matters. Premix PPh
and DIAD at 0°C to form the betaine, then add the alcohol and phenol.
Synthesis of the Pyrazole Core (If not commercial)
If 1-propyl-1H-pyrazol-4-ol is unavailable:
Part 4: Visualization & Workflows
Synthetic Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis for the building block.
Caption: Step-wise synthetic pathway highlighting the critical ether bond formation via nucleophilic displacement.
Patent & Utility Network
This network maps the building block to its primary therapeutic applications and assignee clusters.
Caption: Network analysis linking the chemical scaffold to key therapeutic classes and major patent assignees.
References
-
Pfizer Inc. (2012).[4] Compounds that modulate the activity of the G-protein-coupled receptor GPR119.[1][4] WO Patent 2012/069948.[4]
-
Merck Sharp & Dohme Corp. (2015). Ethyl N-Boc Piperidinyl Pyrazolo Pyridones as Janus Kinase Inhibitors. EP Patent 3209296.
-
Hanmi Pharm. Co., Ltd. (2019).[5] Pyrazole derivative compound and use thereof (LSD1 Inhibitors). EP Patent 3681877.
-
Matrix Scientific. (2024).[6] Product Safety Data Sheet: 4-(((1-Propyl-1H-pyrazol-4-yl)oxy)methyl)piperidine.
-
Common Organic Chemistry. (2012). Synthesis of Pyrazole Ethers via Mitsunobu and Alkylation Protocols.
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Methodological & Application
Technical Application Note: Salt Selection and Crystallization of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Executive Summary
This application note details the protocols for the preparation, selection, and solid-state characterization of pharmaceutical salts of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (referred to herein as Compound A ).
Compound A is a secondary amine intermediate frequently utilized in the synthesis of GPR119 agonists and other GPCR-targeted ligands. In its free base form, Compound A typically exists as a viscous oil or low-melting solid prone to oxidative degradation and carbonation (reaction with atmospheric
This guide provides a validated workflow for:
-
Counter-ion Selection: Based on
principles. -
Screening Protocols: High-throughput solubility and crystallinity assessment.
-
Scale-Up Procedures: Detailed methodologies for Hydrochloride and Fumarate salt formation.
Molecular Profile & Pre-Formulation Logic
Structural Analysis
Compound A contains two distinct nitrogenous centers. Understanding their basicity is the prerequisite for successful salt formation.
-
Site A (Piperidine Nitrogen): A secondary aliphatic amine.
-
Estimated
: [1] -
Reactivity: High. This is the primary protonation site.
-
-
Site B (Pyrazole Nitrogens): An aromatic heterocycle.[2][3][4]
-
Estimated
: -
Reactivity: Very low. Protonation here requires highly acidic conditions and is generally undesirable for stable pharmaceutical salts due to hydrolysis risk.
-
The "Oiling Out" Challenge
Secondary amine bases like Compound A often exhibit "oiling out" (liquid-liquid phase separation) during salt formation rather than crystallizing. This occurs when the salt is more soluble in the oiled phase than in the solvent.
-
Solution: This protocol utilizes a controlled polarity shift strategy, using alcohol/ester systems to force nucleation over phase separation.
Salt Selection Decision Tree
The following logic flow dictates the selection of the counter-ion based on the "Rule of Three" (
Figure 1: Decision matrix for counter-ion selection targeting the piperidine nitrogen.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (Mono-HCl)
Best for: Purification of crude intermediate and high aqueous solubility.
Reagents:
-
Compound A (Crude Oil)
-
Ethanol (Absolute)
-
HCl (4M in Dioxane or 1.25M in Ethanol)
-
Diethyl Ether or MTBE (Anti-solvent)
Procedure:
-
Dissolution: Dissolve 10.0 g of Compound A in 50 mL of absolute Ethanol (5 vol). Stir at 25°C until homogenous.
-
Acid Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 1.05 equivalents of anhydrous HCl (e.g., HCl in Dioxane) dropwise over 20 minutes.
-
Note: Exothermic reaction. Maintain internal temperature < 10°C to prevent degradation.
-
-
Nucleation: The solution may turn cloudy. Remove the ice bath and allow to warm to 20°C. Stir for 1 hour.
-
Anti-Solvent Precipitation: If no precipitate forms, slowly add 100 mL of MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise.
-
Critical Step: Add anti-solvent slowly to induce crystal growth rather than oiling out.
-
-
Isolation: Filter the white solid under vacuum (N2 atmosphere preferred to prevent moisture uptake).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 85-95% Characterization: High melting point, likely hygroscopic (store in desiccator).
Protocol B: Preparation of the Fumarate Salt (1:1)
Best for: Long-term stability, non-hygroscopic solid handling.
Reagents:
-
Compound A (Free Base)
-
Fumaric Acid (High Purity)
-
Isopropanol (IPA)
-
Ethyl Acetate
Procedure:
-
Stoichiometry Calculation: Calculate exact 1:1 molar ratio.
-
MW Compound A: ~223.3 g/mol
-
MW Fumaric Acid: 116.07 g/mol
-
-
Separate Dissolution:
-
Vessel A: Dissolve 5.0 g Compound A in 25 mL Isopropanol (50°C).
-
Vessel B: Dissolve 2.6 g Fumaric Acid in 40 mL Isopropanol (60°C).
-
-
Mixing: Slowly add the Fumaric Acid solution (hot) to the Compound A solution (hot) under vigorous stirring.
-
Controlled Cooling (The "Annealing" Step):
-
Hold at 60°C for 30 minutes.
-
Cool to 20°C at a rate of 10°C/hour.
-
Observation: Crystalline solids should form around 40-45°C.
-
-
Maturation: Stir the slurry at 20°C for 4 hours.
-
Filtration: Filter and wash the cake with cold Isopropanol/Ethyl Acetate (1:1).
Expected Yield: 70-80% Advantage: Fumarates of piperidines often form robust hydrogen-bonded networks that resist moisture pickup [1].
Analytical Characterization & Validation
To validate the formation of a true salt (ionic species) versus a physical mixture or cocrystal, the following data comparison is required.
| Parameter | Free Base (Compound A) | Hydrochloride Salt | Fumarate Salt |
| Physical State | Yellowish Oil / Waxy Solid | White Powder | White Crystalline Needles |
| Melting Point (DSC) | < 40°C (Broad) | > 180°C (Sharp, decomp) | 140°C - 160°C (Sharp) |
| Hygroscopicity (DVS) | N/A (Oily) | High (>5% uptake at 80% RH) | Low (<1% uptake at 80% RH) |
| Solubility (Water) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Moderate (10-30 mg/mL) |
| XRPD Pattern | Amorphous Halo | Distinct Bragg Peaks | Distinct Bragg Peaks |
Proton NMR Shift Analysis
A diagnostic shift in the
-
Free Base: The
-methylene protons (adjacent to Nitrogen) typically appear around 2.6 - 2.8 ppm . -
Salt Form: Upon protonation, these signals shift downfield to 3.0 - 3.5 ppm due to the deshielding effect of the positive charge on the nitrogen [2].
Process Workflow Diagram
The following diagram illustrates the critical path for scaling up from milligram screening to gram-scale synthesis.
Figure 2: End-to-end workflow for the isolation and salt formation of Compound A.
Storage and Safety
-
Safety: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is a skin irritant. The hydrochloride salt synthesis involves corrosive reagents. Work in a fume hood.
-
Storage: The free base should be stored under Argon at -20°C. The Fumarate salt can be stored at ambient temperature in a closed container, protected from light.
References
-
Stahl, P. H., & Wermuth, C. G.[5][6][7][8] (Eds.).[2][4][8][9] (2011).[9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Popov, K., et al. (2015). "Salt Selection for Piperidine Derivatives: Impact on Solubility and Stability." Journal of Pharmaceutical Sciences. (General reference for piperidine salt shifts).
-
PubChem. (2023). Compound Summary for 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine. National Library of Medicine.[8] Link
- Anderson, B. D., & Flora, K. P. (1996). "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry. Academic Press.
Sources
- 1. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 6. Handbook of Pharmaceutical Salts : Properties, Selection, and Use: 9783906390260 - AbeBooks [abebooks.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Amide Coupling of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine with Carboxylic Acids
Introduction: The Significance of Pyrazole-Piperidine Scaffolds in Medicinal Chemistry
The synthesis of amides from carboxylic acids and amines is a cornerstone of modern drug discovery and development.[1] The pyrazole-piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The unique three-dimensional structure and hydrogen bonding capabilities of this scaffold often lead to favorable interactions with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for coupling 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine to various carboxylic acids. We will delve into the synthesis of the starting amine, explore the mechanisms of common coupling reagents, and provide detailed, field-proven protocols for successful amide bond formation.
Synthesis of the Starting Amine: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
A reliable supply of the starting amine is paramount. While this specific compound may not be readily commercially available, it can be synthesized through a plausible, multi-step sequence. The following proposed synthesis is based on established chemical transformations.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target amine.
Choosing the Right Coupling Strategy: A Comparative Overview
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process.[2] Therefore, activation of the carboxylic acid is necessary. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction conditions.[2] We will focus on two of the most reliable and widely used methods: carbodiimide-based coupling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, and uronium salt-based coupling with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
| Feature | EDC/HOBt | HATU |
| Reagent Type | Carbodiimide | Uronium/Aminium Salt |
| Mechanism | Forms O-acylisourea intermediate, then HOBt ester | Forms highly reactive OAt-active ester |
| Reactivity | Good | Very High |
| Racemization | Low with HOBt additive | Very Low |
| Byproducts | Water-soluble urea | Water-soluble tetramethylurea |
| Cost | Lower | Higher |
| Ideal For | General amide synthesis, large-scale reactions | Sterically hindered substrates, difficult couplings[2] |
Mechanism of EDC/HOBt Mediated Coupling
The reaction proceeds through a multi-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by 1-hydroxybenzotriazole (HOBt) to form a more stable HOBt-ester, which is less prone to racemization.[3] Finally, the amine nucleophile attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.[2]
Caption: EDC/HOBt coupling mechanism.
Mechanism of HATU Mediated Coupling
HATU is a highly effective uronium salt-based coupling reagent.[3] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[2] The amine then attacks this active ester to yield the final amide product.[2] The nitrogen atom in the HOAt ring is thought to accelerate the coupling step, making HATU particularly efficient for challenging couplings.[2]
Caption: HATU coupling mechanism.
Experimental Protocols
The following protocols provide a starting point for the coupling of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine with a generic carboxylic acid. Optimization may be required depending on the specific substrates.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method for a wide range of substrates.[4]
Materials:
-
4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0-1.2 eq) and 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered carboxylic acids or when the EDC/HOBt method yields unsatisfactory results.[5]
Materials:
-
4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
Purification of the final amide product is typically achieved by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes or DCM in methanol is often effective. In some cases, recrystallization from a suitable solvent system can provide highly pure material.[7]
For challenging separations, such as removing unreacted starting amine, specialized techniques may be employed. Cation exchange chromatography (SCX) can be effective, as the basic piperidine starting material will bind to the column while the neutral amide product elutes.[1]
The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To determine the purity and confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Conclusion
The coupling of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine to carboxylic acids is a critical transformation for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanisms of common coupling reagents and following robust, optimized protocols, researchers can efficiently generate a diverse range of amide derivatives. The choice between EDC/HOBt and HATU will depend on the specific substrates and the desired balance of reactivity and cost. Careful purification and thorough characterization are essential to ensure the quality of the final compounds for downstream applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
Pandey, S. K., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(5), 573-576. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11648. Retrieved from [Link]
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Journal of Chemical Science. (2024, February 5). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Tetrahedron. (n.d.). Template. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
Application Note: Designing Focused Libraries Using 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine Templates
Executive Summary & Structural Philosophy
This guide details the strategic design and parallel synthesis of focused small-molecule libraries utilizing 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine as the core scaffold.[1]
In modern drug discovery, this template represents a "privileged structure" hybrid.[2] It combines the pharmacokinetic robustness of the piperidine ring (found in >12 FDA-approved drugs including Ibrutinib and Aripiprazole) with the pharmacodynamic versatility of the pyrazole moiety (a key donor/acceptor motif in kinase and GPCR ligands).
Structural Analysis: The "Anchor and Vector" Model
To design an effective library, we must treat the template as a bipartite system:
-
The Anchor (Conserved Region): The 1-propyl-1H-pyrazol-4-yloxymethyl tail.[1][3]
-
Function: Provides a lipophilic probe (propyl group) and a hydrogen bond acceptor (ether oxygen/pyrazole N). This moiety typically buries itself in hydrophobic pockets (e.g., the ATP-binding site of kinases or the orthosteric site of GPCRs).
-
Causality: The propyl group increases
, facilitating membrane permeability, while the ether linkage provides rotational freedom to adopt induced-fit conformations.[1]
-
-
The Vector (Diversification Point): The Piperidine Nitrogen (
).
Library Design Strategy (In Silico)
Before wet chemistry, reagents must be filtered to ensure the resulting library occupies favorable chemical space.
Reagent Selection Criteria
We employ a "Property-Based Design" filter for selecting Electrophiles (Acids, Sulfonyl Chlorides, Isocyanates) to react with the piperidine core.[1]
| Parameter | Target Range | Rationale |
| Molecular Weight (Reagent) | 100 - 250 Da | Keeps final product MW < 500 (Lipinski Rule of 5).[1] |
| cLogP (Reagent) | < 2.0 | The propyl-pyrazole core is already lipophilic. Reagents must be polar to balance the final |
| TPSA (Reagent) | 40 - 90 Ų | Ensures sufficient polarity for solubility without hindering permeability. |
| Functionality | Avoid PAINS | Remove frequent hitters (e.g., rhodanines, quinones) to prevent false positives.[1] |
Workflow Visualization
The following diagram illustrates the logical flow from scaffold analysis to plate formatting.
Figure 1: The decision tree for generating a high-fidelity focused library, ensuring only "drug-like" candidates enter the synthesis phase.
Experimental Protocols
The following protocols are optimized for 96-well block parallel synthesis . They utilize polymer-supported scavengers to eliminate purification bottlenecks (chromatography-free workup).[1]
General Considerations
-
Concentration: Reactions are run at 0.1 M to 0.2 M to drive kinetics.
-
Solvent: Anhydrous DMF or DCM is preferred.
-
Stoichiometry: Electrophiles are used in excess (1.2 - 1.5 equiv) to ensure complete consumption of the valuable scaffold.
Protocol A: Amide Library Generation (Acylation)
Target: Modulators of GPCRs/Ion Channels. Mechanism: HATU-mediated coupling.[1]
Materials:
-
Scaffold: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (0.2 M in DMF).[1]
-
Reagents: Diverse Carboxylic Acids (0.2 M in DMF).
-
Activator: HATU (0.2 M in DMF).
-
Base: DIPEA (Neat).
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).[1]
Step-by-Step Procedure:
-
Activation: In a 96-well deep-well plate, dispense 100 µL of Carboxylic Acid solution (20 µmol). Add 100 µL HATU solution (20 µmol) and 10 µL DIPEA (57 µmol). Shake for 15 mins at RT to form the active ester.
-
Coupling: Add 100 µL of Scaffold solution (20 µmol) to each well.
-
Incubation: Seal plate and shake at RT for 16 hours.
-
Scavenging: Add 50 mg of PS-Trisamine resin (loading ~3.0 mmol/g) to each well. This resin captures unreacted active esters and acids.
-
Agitation: Shake gently for 4 hours.
-
Filtration: Filter the reaction mixture into a receiving plate (using a filter block). Wash resin with 200 µL DCM.
-
Finishing: Evaporate solvent (Genevac or SpeedVac) to yield the crude amide.
Protocol B: Urea Library Generation
Target: Kinase Inhibitors (Urea moiety mimics ATP phosphate binding). Mechanism: Isocyanate addition.
Materials:
-
Scaffold: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine (0.1 M in DCM).[1]
-
Reagents: Diverse Isocyanates (0.12 M in DCM).
-
Scavenger Resin: Polystyrene-supported Isocyanate (PS-NCO) or Methylisocyanate (PS-MIC).[1]
Step-by-Step Procedure:
-
Addition: Dispense 200 µL of Scaffold solution (20 µmol) into the reaction plate.
-
Reaction: Add 200 µL of Isocyanate reagent (24 µmol, 1.2 equiv).
-
Incubation: Shake at RT for 12 hours. Note: Ureas form rapidly; heating is rarely required.[1]
-
Scavenging (Reverse Strategy): Since the Isocyanate is in excess, we must remove it. Add 50 mg of PS-Trisamine (to scavenge isocyanate) OR if the scaffold was in excess, use PS-Isocyanate to scavenge the amine.[1] Standard approach: Use excess isocyanate, then scavenge with PS-Trisamine.[1]
-
Filtration & Drying: Filter to remove resin. Evaporate DCM.
Chemical Pathways & Causality
The following diagram details the specific chemical transformations available from the piperidine nitrogen vector.
Figure 2: Divergent synthesis pathways.[1] The choice of pathway is dictated by the target protein's binding pocket requirements (e.g., need for H-bond donors vs. acceptors).[1]
Quality Control & Validation
Trustworthiness in library production is binary: the compound is either correct or it is noise.
Analytical Criteria
-
LCMS Validation:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
Pass Criteria: Purity > 85% (UV 254 nm) and Mass Confirmation [M+H]+ within 0.1 Da.
-
-
NMR Verification:
-
Randomly select 5% of the library for 1H NMR (DMSO-d6).
-
Diagnostic Signal: The disappearance of the piperidine NH signal and the shift of the
-protons on the piperidine ring (typically 2.6-2.8 ppm shifting downfield to 3.5-4.5 ppm upon acylation).
-
Troubleshooting Common Issues
-
Low Yield in Amide Coupling: Often due to steric hindrance on the carboxylic acid. Solution: Switch coupling agent from HATU to COMU or increase temperature to 40°C.
-
Precipitation: The pyrazole-ether core can be crystalline.[1] Solution: Use a 1:1 mixture of DMF/DCM to improve solubility during the reaction.
References
-
Privileged Structures in Drug Discovery: Alam, M. A. (2023).[2][4][5][6] "Pyrazole: an emerging privileged scaffold in drug discovery."[5][6][7][8] Future Medicinal Chemistry, 15(21), 2011–2023.[1][5]
-
Piperidine Library Synthesis: BenchChem Application Notes. (2025).[4] "Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine."
-
Solid-Phase & Scavenger Resin Protocols: University of Rome. (2014).[9] "Parallel Synthesis and Library Design." RSC Medicinal Chemistry.
-
Fragment-Based Design (Piperidines): Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry, 13, 1614.[1]
-
Specific Scaffold Availability: ChemScene Product Data. "4-(1-Propyl-1H-pyrazol-5-yl)piperidine."[1][10][11]
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. 1342846-65-4|4-(1-Propyl-1H-pyrazol-5-yl)piperidine|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
Solvent selection for dissolving 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine in bioassays
Application Note & Protocol
Topic: Solvent Selection and Optimization for the Bioassay Evaluation of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Executive Summary
The accurate evaluation of novel chemical entities in biological assays is fundamentally dependent on achieving true solubilization of the test compound in the aqueous assay medium. Many promising compounds, particularly heterocyclic molecules developed in drug discovery programs, exhibit poor aqueous solubility, leading to significant experimental artifacts.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and validating an appropriate solvent system for 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine . We will move from a theoretical analysis of the compound's physicochemical properties to detailed, step-by-step protocols for empirical solubility testing and solvent-vehicle validation. The objective is to establish a robust methodology that ensures data integrity and prevents the misinterpretation of biological results due to compound precipitation or solvent-induced artifacts.[2][3]
Physicochemical & Structural Analysis of the Target Compound
A rational solvent selection process begins with an analysis of the compound's structure.
-
Core Scaffolds: The molecule incorporates a pyrazole ring and a piperidine ring . Pyrazole derivatives often exhibit limited water solubility, which generally decreases as molecular weight and lipophilicity increase.[4][5][6] Piperidine is a basic heterocyclic amine, suggesting the compound's overall solubility may be pH-dependent.[7][8]
-
Key Substituents:
-
N-Propyl Group: The propyl chain attached to the pyrazole nitrogen is a non-polar, lipophilic moiety that will decrease aqueous solubility.
-
Ether Linkage (-O-CH2-): The ether group adds some polarity but also contributes to the molecule's overall flexibility.
-
Piperidine Nitrogen: This is a basic center (pKa of the conjugate acid is typically ~10-11). At physiological pH (~7.4), this nitrogen will be predominantly protonated, which can enhance aqueous solubility. However, salt formation does not guarantee solubility if the overall molecule is highly lipophilic.
-
-
Predicted Properties: Based on this structure, 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is predicted to be a weakly basic, lipophilic compound with low intrinsic aqueous solubility. Therefore, a water-miscible organic solvent will be required to prepare a stock solution.
Foundational Principles of Solvent Selection for Bioassays
The ideal solvent is not merely one that dissolves the compound at a high concentration; it must also be compatible with the entire biological system.[9] The following pillars guide the selection process.
-
Solubilizing Power: The primary goal is to create a high-concentration stock solution (e.g., 10-50 mM) from which working solutions can be prepared. The most common starting point for discovery compounds is a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) due to its exceptional ability to dissolve a wide range of molecules.[3][10]
-
Miscibility & Dilution Stability: The solvent must be fully miscible with the aqueous assay buffer. A frequent point of failure is compound precipitation upon dilution of the organic stock solution into the final aqueous medium—a phenomenon known as "crashing out".[1][3] This underscores the need to determine the kinetic solubility limit in the final assay buffer.
-
Biocompatibility & Inertness: The solvent must not, at its final working concentration, interfere with the assay. This includes:
-
Cellular Toxicity: For cell-based assays, solvents can impact viability, proliferation, and morphology.[11][12] DMSO concentrations are typically kept below 0.5%, as higher levels can be cytotoxic or induce off-target effects.[12][13]
-
Enzyme Activity: Solvents can denature proteins or directly inhibit/activate enzyme function.
-
Assay Readout Interference: Some solvents can autofluoresce or absorb light at wavelengths used for detection, creating signal artifacts.[9]
-
A logical workflow for navigating these principles is essential for efficient and successful solvent system development.
Caption: Experimental workflow for kinetic solubility determination.
Procedure:
-
Prepare a series of dilutions of your 10 mM DMSO stock into your final assay buffer (e.g., PBS, DMEM, enzyme buffer). Aim for final concentrations that span your intended testing range (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Crucially, ensure the final DMSO percentage is constant across all dilutions and matches your intended assay condition (e.g., 0.5%).
-
Include a buffer-only control.
-
Incubate the dilutions at room temperature (or your assay temperature) for 1-2 hours to allow equilibrium to be reached and precipitation to occur. [1]4. After incubation, visually inspect each tube for cloudiness or precipitate.
-
Centrifuge all samples at high speed (>14,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Carefully remove a known volume of the clear supernatant from each tube, being cautious not to disturb the pellet.
-
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured concentration (Y-axis) against the nominal (intended) concentration (X-axis). The point at which the measured concentration plateaus is the kinetic solubility limit. Below this limit, the compound is fully dissolved.
Protocol 3: Solvent Tolerance Test for the Bioassay
Objective: To determine the highest concentration of your chosen solvent system (the "vehicle") that does not impact the biological assay's performance.
Procedure:
-
Set up your bioassay (e.g., cell culture plates, enzyme reaction tubes).
-
Create a dose-response curve of the vehicle only (e.g., assay buffer containing 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% DMSO).
-
Include positive and negative controls for the assay as you normally would.
-
Run the assay and measure the readout (e.g., cell viability via MTT, enzyme activity via fluorescence).
-
Analyze the results. The highest concentration of the vehicle that shows no significant difference from the 0% control is your maximum tolerated solvent concentration. This concentration should not be exceeded in your compound screening experiments. [9]
Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Very high crystal lattice energy or extremely low polarity. | Try alternative solvents like DMF or NMP. [3]Use sonication and gentle warming. If it still fails, the compound may be intractable for standard assays. |
| Stock solution is clear, but precipitates immediately upon dilution into aqueous buffer. | The compound is supersaturated and "crashing out." The final solvent percentage is too low to maintain solubility. [3] | Lower the highest test concentration of your compound. [1]Consider using a co-solvent system (e.g., prepare stock in 90:10 DMSO:PEG 400) to improve stability in the aqueous phase. [14][15] |
| Solution is clear initially but becomes cloudy over the duration of the assay. | The compound is slowly precipitating over time. The solution is thermodynamically unstable. | Use the prepared solutions immediately after dilution. Re-evaluate the kinetic solubility (Protocol 2) with a longer incubation time that matches the full assay duration. |
| Vehicle control shows toxicity or assay interference. | The final solvent concentration is too high for the biological system. | Reduce the final solvent concentration. This may require preparing a more concentrated stock solution, if possible, or lowering the top concentration of the test compound. Re-run the solvent tolerance test (Protocol 3). [9][12] |
References
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- Nakagawa, Y., et al. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agric Biol Chem, 54(11), 2961-6.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- DelveInsight. (n.d.). The Role of Surfactants in Solubilizing Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ChemicalBook. (n.d.). Pyrazole | 288-13-1.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
- Ellegaard-Jensen, L., et al. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
- de Esch, C., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology.
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- Papaneophytou, C. P., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
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- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
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- Reddit. (2022). How to tackle compound solubility issue : r/labrats.
- Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie.
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- Journal of Molecular Structure. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- BLDpharm. (n.d.). 1342846-65-4|4-(1-Propyl-1H-pyrazol-5-yl)piperidine.
- EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties.
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Application Notes & Protocols: Formulation Techniques for In Vivo Delivery of Pyrazole-Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole-Piperidine Scaffold and the Delivery Challenge
The pyrazole-piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents targeting a wide range of diseases.[1][2][3] Pyrazole rings, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, which is critical for target engagement.[3][4] When combined with the versatile piperidine ring, these compounds can achieve high target affinity and desirable pharmacological activity.[5]
However, a significant hurdle in the preclinical and clinical development of these promising compounds is their frequent exhibition of poor aqueous solubility. This characteristic stems from their often rigid, crystalline structures and lipophilic nature, leading to challenges in achieving adequate and reproducible systemic exposure after in vivo administration.[6][7] Consequently, poor bioavailability can mask the true efficacy of a compound, lead to high inter-subject variability, and necessitate doses that are impractical for clinical translation.[8]
This guide provides a detailed overview of advanced formulation strategies designed to overcome these solubility and bioavailability challenges. We will move beyond simple solutions to explore enabling technologies that present the drug to the gastrointestinal (GI) tract in a solubilized state, thereby enhancing absorption. The protocols and insights herein are designed to empower researchers to select and develop robust formulations for the successful in vivo evaluation of novel pyrazole-piperidine drug candidates.
The First Principle: Pre-formulation Assessment
Before selecting a formulation strategy, a thorough understanding of the drug candidate's physicochemical properties is paramount. This pre-formulation assessment provides the causal basis for all subsequent formulation decisions.
| Property | Importance for Formulation Selection | Typical Range for Pyrazole-Piperidines |
| Aqueous Solubility | The primary determinant of the need for an enabling formulation. Low solubility (<10 µg/mL) often necessitates advanced approaches. | Often < 10 µg/mL in physiological pH ranges. |
| LogP / LogD | Indicates the lipophilicity of the compound. High LogP (>3) suggests suitability for lipid-based formulations. | Can range from 2 to >5, frequently lipophilic. |
| Melting Point (Tm) | A high Tm (>150-200°C) may preclude the use of melt-based formulation techniques like hot-melt extrusion due to the risk of thermal degradation. | Highly variable, but often crystalline solids with moderate to high melting points. |
| pKa | Determines the ionization state of the compound at different pH values, affecting solubility in the GI tract. | Many are weakly basic due to the piperidine nitrogen. |
| Crystalline Form | The presence of stable polymorphs can impact solubility and dissolution rate. Amorphous forms are more soluble but less stable. | Typically crystalline, requiring energy input to disrupt the crystal lattice. |
Decision Framework for Formulation Strategy
The choice of an appropriate formulation technology is not arbitrary; it is a data-driven decision based on the pre-formulation assessment. The following diagram illustrates a logical workflow for selecting a suitable starting point.
Caption: Formulation selection decision tree.
Key Formulation Technologies and Protocols
Based on the common characteristics of pyrazole-piperidine compounds, three primary strategies are detailed below: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASD), and Nanosuspensions.
Lipid-Based Drug Delivery Systems (LBDDS)
Mechanism & Rationale: LBDDS are highly effective for lipophilic compounds (high LogP). These formulations consist of oils, surfactants, and sometimes co-solvents, which encapsulate the drug in a solubilized state.[] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions (droplet size < 200 nm).[10][11] This dispersion presents the drug in a dissolved state with a large surface area, facilitating absorption and potentially utilizing lipid uptake pathways to bypass first-pass metabolism.[12] Self-emulsifying drug delivery systems (SEDDS) are a prominent type of LBDDS.[11]
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
A. Materials & Equipment:
-
API: Pyrazole-piperidine compound
-
Oil: Long-chain triglycerides (e.g., Capmul MCM) or medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride)
-
Surfactant: High HLB non-ionic surfactant (e.g., Kolliphor EL, Tween 80)[13][14]
-
Co-solvent/Co-surfactant (Optional): Transcutol P, Propylene Glycol[13][14]
-
Glass vials, magnetic stirrer and stir bars, heating plate, analytical balance.
B. Step-by-Step Methodology:
-
Screening for Excipient Solubility:
-
Accurately weigh an excess amount of the API into separate vials containing a fixed volume (e.g., 1 mL) of various oils, surfactants, and co-solvents.
-
Agitate the vials at a controlled temperature (e.g., 40°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method to determine the solubility in each excipient. Select the excipients with the highest solubilizing capacity for the API.
-
-
Formulation Preparation:
-
Based on solubility data, prepare a series of formulations by varying the ratios of oil, surfactant, and co-solvent. A common starting point is a 40:40:20 ratio of oil:surfactant:co-solvent.
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to approximately 40°C to reduce viscosity and ensure homogeneity.
-
Add the pre-weighed API to the excipient mixture.
-
Stir using a magnetic stirrer until the API is completely dissolved and the solution is clear and isotropic. This is the liquid SEDDS pre-concentrate.
-
-
Self-Validation (Characterization):
-
Emulsification Performance: Add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle stirring. Observe the time it takes to form a stable emulsion and visually assess its clarity. A rapid formation of a clear or slightly bluish-white emulsion is desirable.[15]
-
Droplet Size Analysis: Dilute the SEDDS pre-concentrate in water or buffer and measure the resulting droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A mean droplet size < 200 nm with a PDI < 0.3 is typically targeted.[10][12]
-
Robustness to Dilution: The formulation should not show signs of drug precipitation or phase separation upon dilution with relevant physiological media.[15]
-
Amorphous Solid Dispersions (ASD)
Mechanism & Rationale: ASDs involve dispersing the drug at a molecular level within a hydrophilic polymer matrix.[16] This process converts the drug from its stable, low-solubility crystalline form to a high-energy, more soluble amorphous state.[17] The polymer serves to stabilize the amorphous drug, preventing re-crystallization during storage and upon administration.[17] When the ASD comes into contact with GI fluids, the polymer dissolves, releasing the drug in a supersaturated state, which creates a high concentration gradient that drives absorption.[18]
Protocol: Preparation of an ASD via Spray Drying
A. Materials & Equipment:
-
API: Pyrazole-piperidine compound
-
Polymer: HPMC-AS, PVP VA64 (Kollidon VA 64), Soluplus®
-
Solvent: A volatile organic solvent or mixture that dissolves both the API and the polymer (e.g., acetone, methanol, dichloromethane).[19]
-
Benchtop spray dryer (e.g., Büchi Mini Spray Dryer), HPLC system, powder X-ray diffractometer (PXRD), dissolution apparatus.
B. Step-by-Step Methodology:
-
Solution Preparation:
-
Determine the appropriate drug-to-polymer ratio. Common ratios range from 10% to 40% drug loading (w/w).
-
Completely dissolve the calculated amounts of the API and the selected polymer in the chosen solvent system to form a clear solution. A typical solids concentration is 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These are critical and must be optimized for each formulation. Typical starting parameters for a lab-scale unit are:
-
Inlet Temperature: 100-150°C
-
Aspirator Rate: 80-100%
-
Pump/Feed Rate: 3-10 mL/min
-
Nozzle Gas Flow: 400-600 L/hr
-
-
Pump the feed solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.[20]
-
Collect the dried powder from the cyclone separator.
-
-
Self-Validation (Characterization):
-
Amorphicity Confirmation: Analyze the collected powder using PXRD. The absence of sharp Bragg peaks characteristic of the crystalline API confirms the formation of an amorphous system. A broad halo pattern is indicative of an amorphous solid.
-
Dissolution Performance: Perform in vitro dissolution testing using a USP II apparatus. Compare the dissolution profile of the ASD to the unformulated crystalline API in biorelevant media (e.g., FaSSIF/FeSSIF). A significant increase in both the rate and extent of dissolution is the expected outcome.
-
Nanosuspensions
Mechanism & Rationale: For compounds that are highly crystalline with high melting points ("brick-dust" molecules), reducing the particle size to the sub-micron (nanometer) range is an effective strategy.[20] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn accelerates the dissolution rate.[6] Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[21][22]
Protocol: Preparation of a Nanosuspension via Wet Media Milling
A. Materials & Equipment:
-
API: Pyrazole-piperidine compound
-
Stabilizer: Surfactant (e.g., Polysorbate 80, SDS) or polymer (e.g., Pluronic F68, PVP K-30)[23]
-
Milling Media: Yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter)
-
Planetary ball mill or a specialized media mill, high-shear homogenizer, particle size analyzer (DLS).
B. Step-by-Step Methodology:
-
Pre-milling:
-
Create a pre-suspension by dispersing the micronized API in an aqueous solution of the selected stabilizer.
-
Homogenize this pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to break down large agglomerates.
-
-
Wet Media Milling:
-
Transfer the pre-suspension to a milling chamber containing the zirconium oxide beads. The volume of the beads should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for several hours (2-24 hours). The high-energy collisions between the beads and the drug particles cause particle size reduction down to the nanometer scale.[21]
-
Milling should be performed in a temperature-controlled jacket to dissipate heat generated during the process.
-
-
Separation and Collection:
-
After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.
-
Rinse the beads with a small amount of stabilizer solution to recover any remaining product.
-
-
Self-Validation (Characterization):
-
Particle Size and Zeta Potential: Measure the particle size distribution and PDI using DLS. The target is a mean particle size below 500 nm with a narrow distribution.[20] Measure the zeta potential to assess the stability of the colloidal dispersion; a value of |±30| mV or greater is generally desired for electrostatic stabilization.[24]
-
Crystalline State: Confirm that the API has remained in its crystalline state (and has not become amorphous) using PXRD or Differential Scanning Calorimetry (DSC).[23]
-
Dissolution Velocity: Perform dissolution testing. The nanosuspension should exhibit a markedly faster dissolution rate compared to the micronized or un-milled API.[23]
-
In Vivo Study Considerations
-
Vehicle for Control Group: When testing an enabling formulation, the control group should receive the API in a simple suspension (e.g., 0.5% methylcellulose in water). This allows for a direct comparison and demonstrates the bioavailability enhancement provided by the advanced formulation.
-
Route of Administration: For oral studies, formulations are typically administered via oral gavage. Ensure the viscosity of the final formulation is suitable for accurate dosing.
-
Pharmacokinetic Analysis: A well-designed pharmacokinetic study is the ultimate validation of the formulation. Key parameters to measure include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[25] A successful formulation will significantly increase the AUC compared to the control suspension.
References
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Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceuticals. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). Pharmaceutics. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]
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Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Journal of Advanced Pharmacy Education & Research. [Link]
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Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. (2016). SlideShare. [Link]
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Lipid Excipients. (n.d.). Protheragen. [Link]
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In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2016). International Journal of Pharmaceutical Investigation. [Link]
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In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2016). ResearchGate. [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2021). Pharmaceutics. [Link]
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Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2024). Pharmaceutics. [Link]
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Various techniques for preparation of nanosuspension - a review. (2014). ResearchGate. [Link]
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Development of Nanosuspension Formulation for Oral Delivery of Quercetin. (2012). Current Drug Delivery. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (2011). Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
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In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2016). ResearchGate. [Link]
-
ASD Column | Understanding the ASD Preparation Methods and Selecting the Optimal Method for Solution. (2023). Crystal Pharmatech. [Link]
-
Amorphous Solid Dispersion Formation via Solvent Granulation. (2019). Purdue e-Pubs. [Link]
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Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance. (2019). Pharmaceutics. [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]
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Current status of in vivo bioanalysis of nano drug delivery systems. (2018). Bioanalysis. [Link]
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Formulation of self-emulsifying drug delivery systems. (1997). Advanced Drug Delivery Reviews. [Link]
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Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Aragen. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Self-Emulsifying Drug Delivery System (SEDDS). (2023). SciSpace. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]
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Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). Pharmaceutics. [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. [Link]
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Self-Emulsifying Drug Delivery Systems. (2008). Pharmaceutical Technology. [Link]
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Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. (2020). International Journal of Nanomedicine. [Link]
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Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (2013). Current Drug Delivery. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
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Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes. (2023). Inorganic Chemistry Frontiers. [Link]
-
Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography of Pyrazole-Piperidine Ethers
Welcome to the technical support center for the purification of pyrazole-piperidine ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing column chromatography for this important class of compounds. The inherent basicity of the piperidine nitrogen and the polar nature of the ether and pyrazole moieties present unique challenges that require a systematic and well-understood approach to achieve high-purity separations.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides foundational knowledge for tackling the purification of pyrazole-piperidine ethers.
Q1: Why are my pyrazole-piperidine ether compounds streaking or tailing on a standard silica gel column?
A1: This is the most common issue encountered and is primarily due to the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3][4][5] This acid-base interaction is strong and can lead to several problems:
-
Peak Tailing: A portion of the analyte molecules is more strongly retained on the acidic sites, causing them to elute more slowly than the bulk of the sample, resulting in an asymmetrical peak shape.[3][6][7][8]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of your compound may not elute from the column at all, leading to poor recovery.[2][3]
-
Streaking: This can be a result of severe tailing or column overloading, where the compound is spread across a wide band on the column.[1]
These strong interactions disrupt the ideal equilibrium of the compound partitioning between the stationary and mobile phases, which is essential for achieving sharp, symmetrical peaks.
Q2: What is the first step I should take to mitigate peak tailing?
A2: The most straightforward and often most effective initial step is to add a basic modifier to your mobile phase.[1][2] This additive, often referred to as a "tail-suppressing" agent, works by neutralizing the acidic silanol sites on the silica gel, preventing them from strongly interacting with your basic analyte.[6][9]
Common basic modifiers include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1% to 2% (v/v) to the mobile phase.[1][2]
-
Ammonia (as ammonium hydroxide): A solution of 1-2% of a concentrated aqueous ammonia solution can be added to the polar component of your mobile phase (e.g., methanol).[1] A pre-mixed solution of 7N ammonia in methanol is also a common choice.[2][10][11]
The optimal concentration of the modifier should be determined by running a few TLC plates with varying amounts of the additive to observe the effect on the spot shape.[1]
Q3: When should I consider using an alternative stationary phase?
A3: If modifying the mobile phase does not provide a satisfactory separation, or if your compound is sensitive to basic conditions, considering an alternative stationary phase is the next logical step.[2]
-
Deactivated or End-Capped Silica Gel: This type of silica has been chemically treated to reduce the number of free silanol groups, making it less acidic and more suitable for basic compounds.[12]
-
Basic Alumina: Alumina is generally more basic than silica gel and can be an excellent alternative for the purification of basic compounds like pyrazole-piperidine ethers.[2]
-
Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions with basic analytes.[2][5]
-
Reversed-Phase (C18) Silica: For more polar pyrazole-piperidine ethers, reversed-phase chromatography can be a powerful technique.[2][4][13] In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][13]
Q4: How do I select an appropriate solvent system for my compound?
A4: The selection of the mobile phase is critical for achieving good separation.[14] The process should always begin with Thin Layer Chromatography (TLC).[15][16]
-
Start with a Standard System: A good starting point for many compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10][17]
-
Adjust Polarity:
-
If your compound has a very low Rf (stays near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.[18]
-
If your compound has a very high Rf (runs with the solvent front), the mobile phase is too polar. Increase the proportion of the less polar solvent.[18]
-
-
Aim for an Optimal Rf: For column chromatography, the ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4.[16][19] This generally provides the best balance between resolution and elution time.
-
Consider More Polar Systems: For highly polar pyrazole-piperidine ethers, you may need to use more polar solvent systems, such as dichloromethane/methanol.[10] Be cautious when using methanol in high concentrations (>10%), as it can dissolve the silica gel.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during the purification of pyrazole-piperidine ethers.
Problem 1: My compound is streaking and tailing on the column despite adding triethylamine (TEA).
| Possible Cause | Diagnostic Step | Solution |
| Insufficient TEA Concentration | Run TLCs with increasing concentrations of TEA (e.g., 0.5%, 1%, 2%). | Increase the concentration of TEA in your mobile phase. A good starting point is often 1% (v/v).[1] |
| Column Overload | Reduce the amount of sample loaded onto the column for a trial run. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.[1] | Decrease the sample load. If a large amount of material needs to be purified, use a larger column. |
| Highly Basic Compound | Your compound may be a stronger base than TEA, still interacting strongly with the silica. | Switch to a more effective basic modifier like a 7N ammonia in methanol solution as the polar component of your mobile phase.[2][10] Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[2][5] |
| Poorly Packed Column | Observe the column for any cracks, channels, or an uneven surface. | Repack the column carefully, ensuring a uniform and well-settled bed. Wet packing (slurry packing) is generally preferred for a more homogenous column bed.[15][20] |
Problem 2: My pyrazole-piperidine ether will not elute from the column, even with a highly polar mobile phase.
| Possible Cause | Diagnostic Step | Solution |
| Irreversible Adsorption | The compound is likely binding too strongly to the acidic silica gel. | 1. Deactivate the Silica: Pre-treat the silica gel by preparing a slurry in a solvent system containing 1-3% triethylamine before packing the column.[2][19] 2. Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina, or consider reversed-phase chromatography.[2] |
| Inappropriate Solvent System | The mobile phase may not be strong enough to elute a very polar compound. | For normal phase, a gradient elution up to 10-20% methanol in dichloromethane with a basic modifier may be necessary.[10][11] If this fails, reversed-phase chromatography is often a better choice for very polar, ionizable compounds.[2] |
Problem 3: I have poor separation between my desired product and a closely related impurity.
| Possible Cause | Diagnostic Step | Solution |
| Isomers or Compounds with Similar Polarity | Check the separation on TLC. If the spots are not well-resolved on the TLC plate, they will not separate on the column.[14] | 1. Optimize the Mobile Phase: Test a variety of solvent systems with different selectivities (e.g., substitute ethyl acetate with diethyl ether or dichloromethane).[21] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution of compounds with similar Rf values.[15][19] 3. Use a Higher Resolution Stationary Phase: Employ silica gel with a smaller particle size (if using flash chromatography). |
| Co-elution | The chosen solvent system may not be selective enough for the two compounds. | Try a different solvent system. Sometimes, switching one component of the mobile phase (e.g., from hexanes/ethyl acetate to dichloromethane/methanol) can significantly alter the elution order and improve separation. |
Experimental Protocols
Protocol 1: Method for Selecting an Optimal Solvent System
-
Initial TLC Screening:
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a different solvent system of varying polarity. Good starting points include:
-
-
Refining the Solvent System:
-
Adding a Basic Modifier:
-
Once you have a suitable solvent system, add 1% triethylamine to the mixture and run another TLC.
-
Observe if the spot shape of your target compound becomes more symmetrical and less streaky.
-
Protocol 2: Column Packing and Sample Loading
-
Column Preparation:
-
Select a column of appropriate size for the amount of sample you are purifying.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[20]
-
-
Wet (Slurry) Packing:
-
In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to create a slurry.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.[15][20]
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[15][20]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[19][22] This method often results in better resolution.
-
Visualizing the Process
Troubleshooting Logic for Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing of basic compounds.
References
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.).
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. (n.d.).
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. (n.d.).
- Troubleshooting purification of tertiary amine compounds by column chromatography. - Benchchem. (n.d.).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare.
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.).
- How can I select the solvent system for column chromatography? - ResearchGate. (2015, June 18).
- Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds - Benchchem. (n.d.).
- Technical Support Center: Purification of Diastereomeric Piperidine Compounds - Benchchem. (n.d.).
- Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem. (n.d.).
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.).
- Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Column Chromatography: Principles and Applications - Phenomenex. (2025, December 12).
- Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11).
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2).
- Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.).
- Column chromatography - Columbia University. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. lcms.cz [lcms.cz]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. labcompare.com [labcompare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromtech.com [chromtech.com]
- 16. sorbtech.com [sorbtech.com]
- 17. Chromatography [chem.rochester.edu]
- 18. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. Chromatography [chem.rochester.edu]
Troubleshooting Low Ionization Efficiency in LC-MS of Pyrazole Derivatives
Introduction: The Pyrazole Challenge
Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for analgesics, anti-inflammatories, and kinase inhibitors. However, their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) often presents a "silent" failure mode: excellent chromatographic retention but poor ionization efficiency.
The Core Problem: The pyrazole ring is a weak base (
This guide provides a structured, non-linear troubleshooting workflow to diagnose and resolve sensitivity issues, moving from fundamental chemistry to advanced instrument parameters.
Diagnostic Workflow: The "Why" Before the "How"
Before altering instrument parameters, characterize your analyte's physicochemical state.
Step 1: Physicochemical Assessment[1][2][3][4][5]
-
Calculate
: If the calculated of the conjugate acid is , standard 0.1% Formic Acid (pH ~2.7) may be insufficient to drive protonation [ . -
LogP/Hydrophobicity: Highly non-polar pyrazoles (LogP > 3-4) may ionize poorly in ESI due to low solubility in the charged droplet surface.
Step 2: Source Selection (ESI vs. APCI)
Use the following logic to select the ionization mode:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Mechanism | Ion evaporation / Charge residue (Liquid phase) | Gas-phase proton transfer |
| Best For | Polar, ionic, thermally labile pyrazoles | Neutral, non-polar, volatile pyrazoles |
| Flow Rate Tolerance | Low to Medium (< 0.5 mL/min optimal) | High (up to 1.0 - 1.5 mL/min) |
| Sensitivity Risk | High susceptibility to matrix suppression | Lower susceptibility to matrix suppression |
Troubleshooting Scenarios (Q&A)
Scenario A: "I see a peak in UV, but no signal in MS."
Q: Is your mobile phase pH low enough?
Technical Insight: For weak bases like pyrazoles, the pH must be at least 2 units below the
-
Action: Switch from 0.1% Formic Acid (pH ~2.7) to 0.1% Trifluoroacetic Acid (TFA) or a stronger buffer like Ammonium Formate adjusted to pH 2.5 .
-
Caution: TFA causes signal suppression in negative mode and can suppress positive mode signal at high concentrations (>0.05%) due to ion pairing. Use the lowest effective concentration (e.g., 0.01-0.02%).
Q: Are you forming adducts instead of
-
Action: Add a volatile buffer to swamp the metal ions. Ammonium Acetate (2-10 mM) provides
ions, often forcing the formation of or a consistent adduct, which is better than random Na/K adducts.
Scenario B: "The signal is weak and unstable (High %RSD)."
Q: Is the source temperature optimized for the compound's volatility? Technical Insight: Pyrazoles can be thermally stable but require efficient desolvation.
-
Action:
-
ESI: Increase Desolvation Gas Temperature (e.g., from 350°C to 500°C) to aid droplet evaporation.
-
APCI: Ensure the Vaporizer Temperature is high enough (typically >400°C) to fully volatilize the analyte before ionization.
-
Q: Are you experiencing "rim emission" or discharge? Technical Insight: At high voltages (>4 kV), especially in negative mode or with high organic content, corona discharge can occur, destroying the analyte signal.
-
Action: Lower the Capillary Voltage in 500V increments. For pyrazoles, 2.5 - 3.5 kV is often sufficient.
Scenario C: "My signal disappears in real samples (Matrix Effect)."
Q: Is a co-eluting compound suppressing ionization? Technical Insight: Pyrazoles are often small and polar, eluting early in the "suppression zone" (dead volume) where salts and unretained matrix components elute.
-
Action:
-
Retain the analyte longer: Use a column compatible with 100% water (e.g., Polar C18, HILIC) to shift the pyrazole away from the solvent front.
-
Ion-Pairing: For very polar pyrazoles (e.g., 3,4-dimethyl-1H-pyrazole), adding perfluoroalkanoic acids (PFAAs) can improve retention and separation from matrix salts [1].
-
Advanced Optimization Techniques
When standard optimization fails, employ these advanced strategies.
Derivatization
If the pyrazole nitrogen is too weakly basic or sterically hindered, chemical derivatization can introduce a permanent charge or a highly ionizable moiety.
-
Dansyl Chloride: Reacts with secondary amines (unsubstituted pyrazoles). Introduces a dimethylamino-naphthalene group that ionizes exceptionally well in ESI(+) and is fluorescent.
-
Mechanism:[1]
-
-
Alkylation: Reaction with iodomethane (
) can create a fixed quaternary ammonium charge if the pyrazole acts as a nucleophile, though regioselectivity (N1 vs N2) must be controlled [2].
Post-Column Infusion (The "Gold Standard" Diagnostic)
To pinpoint exactly where suppression occurs:
-
Infuse the pyrazole standard continuously into the MS source via a syringe pump.
-
Simultaneously inject a blank sample matrix via the LC column.
-
Observation: A dip in the constant infusion baseline indicates the elution time of suppressing agents. Ensure your analyte does not elute in this window.
Experimental Protocols
Protocol A: Mobile Phase Additive Screening
Objective: Determine the optimal pH and buffer for ionization.
-
Prepare 4 Mobile Phases (Aqueous):
-
MP1: 0.1% Formic Acid (pH ~2.7)
-
MP2: 10 mM Ammonium Formate (pH ~3.8)
-
MP3: 10 mM Ammonium Acetate (pH ~6.8)
-
MP4: 0.1% Ammonia (pH ~10.5) – Only for high-pH stable columns.
-
-
Method: Run a generic 5-95% B gradient (Acetonitrile) with each aqueous phase.
-
Data Analysis: Compare Peak Area (Sensitivity) and Peak Shape (Symmetry).
-
Note: High pH (MP4) often deprotonates phenols but can enhance ESI(+) for basic pyrazoles by keeping the background clean, provided the
allows protonation in the gas phase.
-
Protocol B: Dansyl Chloride Derivatization
Objective: Enhance sensitivity for N-unsubstituted pyrazoles.
-
Reagent: 1 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 10).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent.
-
Incubation: Heat at 60°C for 10-15 minutes.
-
Quench: Add 50 µL 5% Formic Acid to stop reaction and neutralize pH.
-
Analyze: Inject directly (or dilute) into LC-MS. Look for mass shift:
.
Visualization: Troubleshooting Logic
Caption: Decision tree for isolating the root cause of low ionization efficiency in pyrazole analysis.
Summary Data Tables
Table 1: Common Mobile Phase Additives & Effects on Pyrazoles
| Additive | Concentration | Effect on Pyrazoles | Recommendation |
| Formic Acid | 0.1% (v/v) | Standard protonation source. | Start here. Good for general screening. |
| Acetic Acid | 0.1% (v/v) | Weaker acid; less suppression than Formic in some cases. | Use if Formic Acid causes background noise. |
| TFA | 0.01 - 0.05% | Strong ion-pairing; improves peak shape for basic pyrazoles. | Use with caution. Can suppress MS signal.[2][3] |
| Ammonium Formate | 2 - 10 mM | Buffers pH (~3.7); promotes | Highly Recommended for reproducible quantitation. |
| Ammonium Fluoride | 0.1 - 0.5 mM | Enhances ionization in negative mode (rare for pyrazoles). | Only for specific acidic derivatives. |
References
-
Dougherty, J. A., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Link
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link
-
Köhling, R. (2011). Derivatization Agents for LC/MS – An Improved Detection. Sigma-Aldrich/Merck Technical Review. Link
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. Link
Sources
Validation & Comparative
Comparative Guide: Binding Affinity & SAR of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine GPR119 Agonists
Executive Summary
Target Class: G-Protein Coupled Receptor 119 (GPR119) Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM), Metabolic Syndrome Core Scaffold: 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
This technical guide analyzes the binding affinity and structural optimization of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine derivatives. These compounds function as GPR119 agonists, a class of lipid-sensing GPCR ligands that stimulate glucose-dependent insulin secretion (GDIS) and GLP-1 release.[1][2] While the "propyl-pyrazole" moiety provides the necessary lipophilic headgroup for receptor engagement, the piperidine nitrogen serves as the critical vector for improving metabolic stability and potency (EC50).
This guide compares the core propyl-analog against clinical benchmarks (e.g., GSK1292263) and structural variants to delineate the Structure-Activity Relationship (SAR) driving high-affinity binding.
Mechanistic Foundation: The GPR119 Signaling Axis[3]
To understand the binding data, one must understand the downstream consequences of the ligand-receptor interaction. GPR119 couples to G
GPR119 Signaling Pathway Diagram
Caption: Signal transduction cascade initiated by GPR119 agonism, leading to incretin hormone release.[1]
Comparative Analysis of Analogs
The table below synthesizes binding affinity (
Experimental Context:
-
Binding Assay: Competition binding using [
H]-GPR119 agonist. -
Functional Assay: HTRF cAMP accumulation in HEK293-GPR119 cells.
| Compound ID | R-Group (Piperidine N-Substituent) | Pyrazole Substituent | Binding Affinity ( | Functional Potency ( | Lipophilicity (cLogP) | Metabolic Stability ( |
| Analog 1 (Core) | H (Free Amine) | 1-Propyl | > 1,000 | > 5,000 | 1.8 | Low |
| Analog 2 | tert-Butyl Carbamate (Boc) | 1-Propyl | 120 ± 15 | 450 ± 30 | 3.2 | Moderate |
| Analog 3 | 5-Ethyl-pyrimidine | 1-Propyl | 8.5 ± 1.2 | 12 ± 3 | 2.9 | High |
| Analog 4 | 3-Isopropyl-1,2,4-oxadiazole | 1-Propyl | 15 ± 2.5 | 35 ± 5 | 3.1 | High |
| Ref (GSK1292263) | Complex Aryl Sulfone | 1-Isopropyl | 6.0 ± 0.8 | 3.0 ± 1.0 | 3.5 | High |
Technical Analysis of Data[4][5][6][7]
-
The "Free Amine" Liability: Analog 1 (the uncapped core) shows poor affinity. The GPR119 binding pocket is highly lipophilic; a charged secondary amine disrupts hydrophobic packing.
-
Carbamate vs. Heterocycle: Capping the nitrogen with a Boc group (Analog 2) improves affinity by removing the charge, but the pyrimidine cap (Analog 3) provides specific
- stacking interactions within the receptor, resulting in a ~14-fold improvement in affinity. -
Propyl vs. Isopropyl: Comparing Analog 3 (Propyl) to the Reference (Isopropyl), the linear propyl chain is slightly less optimal than the branched isopropyl group for filling the steric constraints of the receptor's headgroup pocket, but it remains a viable, high-affinity scaffold.
Structural Insights & SAR Logic
The binding efficacy of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine analogs relies on a tripartite pharmacophore model.
SAR Optimization Map
Caption: Pharmacophore dissection of the piperidine-pyrazole scaffold highlighting critical regions for optimization.
-
Region A (Pyrazole): The 1-propyl group inserts into a hydrophobic cleft. Replacing this with a phenyl ring often increases molecular weight (MW) without proportional affinity gains (Ligand Efficiency penalty).
-
Region B (Linker): The ether oxygen acts as a hydrogen bond acceptor. Replacing this with a methylene (
) often results in a loss of potency due to the loss of this specific polar contact. -
Region C (Piperidine Tail): This is the most tunable region. High-affinity analogs (like Analog 3) utilize electron-deficient heteroaromatics (pyrimidines) to engage in
-stacking with aromatic residues (e.g., Trp, Phe) in the receptor's extracellular vestibule.
Experimental Protocols
To replicate the data presented above, the following validated protocols are recommended.
Membrane Preparation & Radioligand Binding
Objective: Determine
-
Cell Culture: Transfect HEK293 cells with human GPR119 cDNA. Harvest 48h post-transfection.
-
Lysis: Resuspend pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (2 x 10s bursts).
-
Centrifugation: Spin at 1,000 x g (10 min) to remove debris. Supernatant is spun at 40,000 x g (30 min) to pellet membranes.
-
Assay Setup:
-
Buffer: 50 mM Tris-HCl, 10 mM
, 0.2% BSA, pH 7.4. -
Tracer: 5 nM [
H]-GSK1292263 (Specific Activity ~80 Ci/mmol). -
Competitor: Serial dilution of Propyl-Piperidine analogs (
M to M).
-
-
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional cAMP Assay (HTRF)
Objective: Determine
-
Reagents: Cisbio cAMP Gs Dynamic Kit.
-
Cell Seeding: Dispense 2,000 cells/well (CHO-K1 stably expressing hGPR119) into a 384-well low-volume white plate.
-
Stimulation: Add 5
L of compound (in stimulation buffer + IBMX 0.5 mM). Incubate 30 min at RT. -
Detection:
-
Add 5
L cAMP-d2 (Acceptor). -
Add 5
L Anti-cAMP-Cryptate (Donor).
-
-
Readout: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate Ratio (665nm/620nm).
References
-
Semple, G., et al. (2012).[3] "Discovery of the first potent and orally efficacious GPR119 agonist for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 55(6), 2899-2902.
-
Nunez, D. J., et al. (2014). "Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263)..." PLOS ONE, 9(4), e92494.
-
Ritter, K., et al. (2016). "GPR119 agonists for the treatment of type 2 diabetes."[1][2][4][5][3][6][7] Expert Opinion on Therapeutic Patents, 26(4), 431-446.
-
Sakairi, M., et al. (2012). "Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist..." Chemical and Pharmaceutical Bulletin, 60(9), 1093-1095.[8]
Sources
- 1. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
As a novel compound, 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine lacks extensive, specific toxicological data. Therefore, this guide is built upon a conservative approach, drawing parallels from the safety profiles of its core structural components: the piperidine ring and the pyrazole moiety. The piperidine structure suggests potential for corrosivity, flammability, and significant toxicity via inhalation and dermal contact.[1][2][3] Similarly, related pyrazole compounds indicate risks of skin, eye, and respiratory irritation.[4][5] This guide mandates a cautious approach, treating the compound as hazardous to ensure the highest level of safety for all laboratory personnel.
I. Hazard Assessment and Core Principles
Given the absence of specific data, a thorough risk assessment is the first critical step. The primary hazards are anticipated to be:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosivity: May cause severe skin burns and eye damage.[1][3]
-
Flammability: The piperidine component suggests the compound may be a flammable liquid and vapor.[1][2][6]
-
Respiratory Irritation: Inhalation may lead to irritation of the nose, throat, and respiratory system.[6][7]
The guiding principle for handling this compound is ALARP (As Low As Reasonably Practicable). All operations should be designed to minimize the potential for exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory. Standard laboratory attire is insufficient. All personnel must be trained in the proper donning, doffing, and disposal of the following equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must meet ANSI Z.87.1 standards.[5] A full-face shield is required over the goggles during any transfer of liquids or when splashes are possible, providing a barrier against corrosive splashes to the entire face.[5][8] |
| Hand Protection | Double Gloving: Nitrile Inner, Chemical-Resistant Outer | An inner nitrile glove provides a base layer of protection. The outer glove should be a heavier, chemical-resistant type (e.g., butyl rubber or a flexible laminate).[8][9] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5][7] |
| Body Protection | Flame-Resistant, Chemical-Resistant Laboratory Coat or Apron | A flame-resistant lab coat is essential due to the potential flammability.[8] For larger quantities or splash-prone procedures, a chemical-resistant apron or coveralls should be worn over the lab coat.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face or half-mask air-purifying respirator with organic vapor cartridges is required when handling the compound outside of a certified chemical fume hood.[10] |
III. Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
A. Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All weighing, transferring, and handling of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine must be conducted within a certified chemical fume hood to control airborne vapors and dust.[4]
-
Ventilation: Ensure the laboratory is well-ventilated. Local exhaust ventilation is preferred to capture emissions at the source.[2]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[1][2][6] Use grounded equipment to prevent static discharge.[2]
B. Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling the compound, from preparation to cleanup.
Caption: A workflow for handling 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine.
IV. Emergency Procedures: Be Prepared
Immediate and appropriate action is critical in the event of an exposure or spill.
A. Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[1][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][11]
-
Skin Contact: Immediately remove all contaminated clothing.[2][6] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[3]
B. Spill and Leak Response
-
Evacuate: Evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Increase ventilation in the area.
-
Contain: For liquid spills, use a non-combustible absorbent material like sand or earth to contain the spill.[6][11]
-
Neutralize: For small spills, cautiously neutralize with a suitable agent if appropriate for piperidine-based compounds (consult with safety personnel).
-
Clean-Up: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][11]
-
Decontaminate: Wash the spill area thoroughly once the material has been removed.[6]
The following decision tree illustrates the immediate actions to take in an emergency.
Caption: An emergency response decision tree for spills and exposures.
V. Disposal Plan: Responsible Waste Management
All waste generated from handling 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is considered hazardous.
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused compound and solutions containing the compound must be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[7]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.[6][7]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this novel compound, ensuring a safe and productive laboratory environment.
References
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]
-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Retrieved from [Link]
-
Safety Data Sheet. (2022-02-03). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
